molecular formula C14H10BrClO2 B5806641 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone CAS No. 111946-85-1

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone

Cat. No. B5806641
CAS RN: 111946-85-1
M. Wt: 325.58 g/mol
InChI Key: QPPKQOYYKKVJJB-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, also known as BPAE, is a chemical compound that has been widely studied for its potential applications in scientific research. BPAE is a ketone compound that is often used as a precursor in the synthesis of other organic compounds. It is also known for its ability to interact with certain biological targets, making it a valuable tool for studying the underlying mechanisms of various biological processes.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone is still not fully understood, but it is believed to interact with the sigma-1 receptor in a specific manner. This interaction can lead to the modulation of various signaling pathways within the cell, ultimately resulting in changes to cellular behavior and function.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of ion channel activity, and the inhibition of certain enzymes. These effects can have a significant impact on cellular function and can be used to study a wide range of biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone in lab experiments is its ability to interact with specific biological targets, allowing for the study of specific signaling pathways and cellular processes. However, 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, including the development of new therapeutic agents based on its interactions with the sigma-1 receptor, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its role in various biological processes. Further research is needed to fully understand the mechanisms of action of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone and to explore its potential applications in scientific research and medicine.

Synthesis Methods

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone can be synthesized through a variety of methods, including the reaction of 4-bromobenzophenone with 2-chlorophenol in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and can be carried out under reflux conditions to promote the formation of the desired product.

Scientific Research Applications

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone has been used in a variety of scientific research applications, including the study of neuronal signaling pathways, the investigation of protein-protein interactions, and the development of new therapeutic agents. In particular, 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone has been shown to interact with a specific type of protein known as the sigma-1 receptor, which is involved in a wide range of biological processes including pain perception, mood regulation, and neuroprotection.

properties

IUPAC Name

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)13(17)9-18-14-4-2-1-3-12(14)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPKQOYYKKVJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252012
Record name 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone

CAS RN

111946-85-1
Record name 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111946-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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